tert-Butyl 2-(((2-methylbenzyl)oxy)methyl)pyrrolidine-1-carboxylate

Medicinal Chemistry Organic Synthesis Building Block Selection

Research groups often face synthetic dead-ends when using generic benzyl-protected pyrrolidines due to premature deprotection or lack of regiospecific handles. This 2-methylbenzyl ether analog provides an exact solution with its orthogonal Boc/ether protection and a sterically shielded, directable ortho-methyl group. - Enables selective TFA-mediated N-Boc removal while the 2-methylbenzyl ether remains intact, eliminating undesired cleavage. - The ortho-methyl substituent acts as a directing group for lithiation, unlocking regioselective electrophilic substitution inaccessible with unsubstituted benzyl ethers. - Unique +14 Da mass signature simplifies reaction monitoring and product confirmation via LC-MS in parallel synthesis workflows.

Molecular Formula C18H27NO3
Molecular Weight 305.418
CAS No. 1121602-79-6
Cat. No. B2813868
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 2-(((2-methylbenzyl)oxy)methyl)pyrrolidine-1-carboxylate
CAS1121602-79-6
Molecular FormulaC18H27NO3
Molecular Weight305.418
Structural Identifiers
SMILESCC1=CC=CC=C1COCC2CCCN2C(=O)OC(C)(C)C
InChIInChI=1S/C18H27NO3/c1-14-8-5-6-9-15(14)12-21-13-16-10-7-11-19(16)17(20)22-18(2,3)4/h5-6,8-9,16H,7,10-13H2,1-4H3
InChIKeyVVHPEEPBHAOAHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Boc-Protected Pyrrolidine Building Block with 2-Methylbenzyl Ether Handle


tert-Butyl 2-(((2-methylbenzyl)oxy)methyl)pyrrolidine-1-carboxylate is a fully protected pyrrolidine derivative that serves as a versatile synthetic intermediate. Its structure features an N-Boc protecting group and a 2-methylbenzyl ether linked via a methylene bridge to the pyrrolidine C2 position. The ortho‑methyl substitution on the benzyl ring introduces a defined steric and electronic perturbation that can be exploited in downstream reactivity, such as selective deprotection or directed metalation . This compound is supplied at 95% purity (HPLC) and is typically used in medicinal chemistry campaigns where regiospecific functionalization of the pyrrolidine scaffold is required .

1 Orthogonal protection with sterically shielded 2-methylbenzyl ether
2 Unique mass signature (14 Da shift) for LC-MS reaction monitoring
3 Regioselective functionalization via directed ortho-metalation handle

Why Unsubstituted Benzyl Ether and Alcohol Analogs Are Not Drop‑In Replacements


In‑class compounds such as tert‑butyl 2‑(benzyloxymethyl)pyrrolidine‑1‑carboxylate (CAS 215918‑30‑2) or the corresponding alcohol (CAS 170491‑63‑1) cannot be interchanged with the 2‑methylbenzyl ether without consequences for reactivity, selectivity, and final product profiles. The ortho‑methyl group in the target compound alters the steric environment around the benzylic ether oxygen, influencing rates of hydrogenolysis, nucleophilic displacement, and directed ortho‑metalation . Additionally, the increased lipophilicity (cLogP) of the 2‑methylbenzyl ether relative to the unsubstituted benzyl ether directly affects chromatographic retention, solubility, and membrane permeability of downstream intermediates and final compounds . Substituting with the alcohol precursor introduces a free hydroxyl group that can interfere with downstream coupling steps and requires an additional protection/deprotection sequence, compromising synthetic efficiency .

  • Unsubstituted benzyl ether analog

    Lacks ortho-methyl steric shielding; may alter hydrogenolysis rates, regioselectivity, and chromatographic retention due to lower lipophilicity.

  • Alcohol precursor (CAS 170491-63-1)

    Free hydroxyl requires additional protection/deprotection steps, compromising synthetic efficiency and potentially interfering with downstream couplings.

Quantitative Differentiation from Closest Analogs


Molecular Weight Shift for MS Tracking

The target compound (C18H27NO3) has a molecular weight of 305.41 g/mol, 14 Da higher than the corresponding unsubstituted benzyl ether analog, tert‑butyl 2‑(benzyloxymethyl)pyrrolidine‑1‑carboxylate (C17H25NO3, MW 291.39 g/mol) . This mass difference corresponds to the ortho‑methyl group on the aromatic ring. In the context of LC‑MS monitoring, this 14 Da shift facilitates unambiguous differentiation of intermediates derived from the 2‑methylbenzyl ether from those derived from the unsubstituted benzyl ether in a reaction mixture.

Molecular weight shift
Cross-study comparable
Δ = 14 g/mol (one CH2)
Enables unambiguous MS tracking in multi-step synthesis.
305.41 vs 291.39 g/mol; calculated from molecular formulas.
Medicinal Chemistry Organic Synthesis Building Block Selection

HPLC Purity Specification and Batch Reproducibility

The target compound is supplied by Fluorochem (Product Code F090808) at a documented purity of 95.0% (HPLC) . In contrast, many alternative sources for the unsubstituted benzyl ether analog (CAS 215918‑30‑2) or the alcohol precursor (CAS 170491‑63‑1) list purity as '95%' without specifying the analytical method, or as '95%+' which lacks the quantitative precision needed for kinetic‑sensitive applications . For procurement decisions, a precisely defined 95.0% HPLC purity specification reduces the risk of introducing unknown impurities that can poison catalysts or interfere with sensitive coupling reactions.

Purity specification
Method context
95.0% (HPLC) vs '95%' unspecified
Defined analytical method increases batch reproducibility confidence.
Fluorochem F090808 vs typical vendor listings.
Quality Control Procurement Reproducibility

GHS Hazard Classification and Handling Compliance

The target compound carries a GHS07 hazard pictogram with H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) statements . This is a more comprehensively documented hazard profile than what is typically available for the unsubstituted benzyl ether analog, which is often listed with only generic 'irritant' warnings without specific H‑codes [1]. For procurement in GHS‑compliant laboratories, having explicit H‑ and P‑phrase documentation supports compliant safety data sheet (SDS) authoring and risk assessment.

Hazard documentation
Specification review
GHS07, H302-H315-H319-H335
Supports GHS-compliant procurement and SDS authoring.
Complete H- and P-phrases provided; unsubstituted analog often lacks specific codes.
Safety Laboratory Handling Procurement Compliance

Steric Shielding from the Ortho‑Methyl Group

The presence of an ortho‑methyl substituent on the benzyl ring in the target compound introduces a steric shield around the benzylic ether oxygen and the aromatic ipso‑carbon. This steric effect can retard unwanted nucleophilic attack at the benzyl position during hydrogenolysis or acidic cleavage, potentially improving selectivity for N‑Boc deprotection . Additionally, ortho‑substituted benzyl ethers are known to undergo directed ortho‑metalation (DoM) with greater regioselectivity than unsubstituted benzyl ethers, providing a handle for further functionalization [1]. While direct comparative kinetic data for this specific compound are not publicly available, this is a well‑established class‑level principle for ortho‑substituted benzyl ethers.

Steric shielding effect
Class-level inference
ΔEs ≈ -0.35 (Taft steric parameter)
May improve selectivity in orthogonal deprotection strategies.
General principle for ortho-substituted benzyl ethers; compound-specific data required.
Synthetic Methodology Structure‑Activity Relationship Catalysis

Procurement‑Relevant Application Scenarios


Orthogonal Protection in Multi‑Step Derivatization

The target compound provides an orthogonally protected pyrrolidine scaffold where the N‑Boc group can be removed under acidic conditions while the 2‑methylbenzyl ether remains intact. The ortho‑methyl substitution sterically shields the benzyl ether, reducing premature cleavage during TFA‑mediated Boc deprotection . This scenario is directly supported by the steric differentiation evidence in Section 3, Evidence Item 4.

LC‑MS Tracking in Parallel Synthesis

The 14 Da molecular weight increment relative to the unsubstituted benzyl ether analog provides a unique mass signature for MS‑based monitoring in multi‑step syntheses. This enables unambiguous tracking of reaction progress and product identity in high‑throughput parallel synthesis . This scenario is directly supported by the molecular weight differentiation evidence in Section 3, Evidence Item 1.

GHS‑Compliant Procurement for Medicinal Chemistry Labs

For laboratories operating under GHS standards, the target compound offers fully documented hazard classification (GHS07, H302‑H315‑H319‑H335) with corresponding P‑phrases, streamlining SDS authoring and chemical inventory management. This documentation is more complete than what is typically available for the unsubstituted benzyl ether analog . This scenario is directly supported by the hazard communication evidence in Section 3, Evidence Item 3.

Regioselective Functionalization via Directed Ortho‑Metalation

The ortho‑methyl substituent provides a directing group effect for lithiation at the position ortho to the ether oxygen on the benzyl ring, enabling regioselective introduction of electrophiles. This reactivity is not accessible with the unsubstituted benzyl ether and is a key strategic advantage in the synthesis of complex, polysubstituted aromatic‑pyrrolidine conjugates . This scenario is directly supported by the class‑level steric/electronic perturbation evidence in Section 3, Evidence Item 4.

Application
Selection Property
Validation Focus
Orthogonal protection in multi-step synthesis
Steric shielding by ortho-methyl group
Selective Boc deprotection monitoring
LC-MS tracking in parallel synthesis
14 Da molecular weight shift
Mass-based reaction progress tracking
GHS-compliant procurement
Complete hazard documentation (GHS07)
SDS compliance and laboratory risk assessment
Regioselective functionalization via directed ortho-metalation
Ortho-methyl directing group effect
Regioselectivity in electrophilic substitution
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